2-Aminopyridine-3-carboxamide

Description

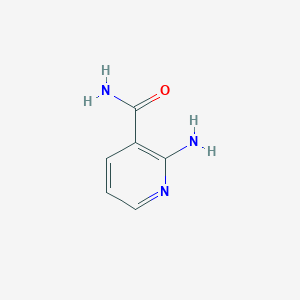

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPCDVLWYUXWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157298 | |

| Record name | 2-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-86-1, 13438-65-8 | |

| Record name | 3-Pyridinecarboxamide, ar-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Aminopyridine-3-carboxamide: Structure, Properties, and Applications

Introduction

2-Aminopyridine-3-carboxamide, also known as 2-aminonicotinamide, is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino group and a carboxamide group. This arrangement of functional groups makes it a molecule of significant interest in synthetic and medicinal chemistry. As a derivative of the 2-aminopyridine scaffold, it belongs to a class of compounds widely recognized for their diverse pharmacological activities.[1][2] The simple, low-molecular-weight design of the 2-aminopyridine core serves as an excellent starting point for the synthesis of more complex, biologically active molecules with minimal side reactions.[3] This guide provides an in-depth analysis of the chemical structure, physicochemical properties, synthetic methodologies, and key applications of this compound for researchers and professionals in drug development and chemical sciences.

Section 1: Core Chemical Identity and Properties

A precise understanding of the fundamental properties of a molecule is critical for its effective application in research and synthesis. This section details the essential identifiers and physicochemical characteristics of this compound.

Nomenclature and Identifiers

The compound is systematically identified by various names and registry numbers, ensuring unambiguous reference in scientific literature and databases.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonym | 2-Aminonicotinamide | [4][5] |

| CAS Number | 13438-65-8 | [4][6] |

| Molecular Formula | C₆H₇N₃O | [4][6][7] |

| Molecular Weight | 137.14 g/mol | [4][6][7] |

| InChI Key | HTPCDVLWYUXWQR-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=NC(=C1C(=O)N)N | [4] |

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Powder | [4][7] |

| Melting Point | 194-200 °C | [4] |

| Solubility | Soluble in water, alcohol, ether. | [8] |

Structural Elucidation

The molecular structure of this compound is defined by a pyridine ring at the core, with a primary amine at position 2 and a carboxamide at position 3. This specific arrangement allows for intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen, influencing its conformation and reactivity. The presence of multiple hydrogen bond donors (amine and amide N-H) and acceptors (ring nitrogen, carbonyl oxygen) facilitates the formation of extensive intermolecular networks, contributing to its crystalline solid-state and relatively high melting point.

Predicted Spectral Characteristics

-

¹H NMR: The spectrum would show distinct signals for the three aromatic protons on the pyridine ring. Additionally, two broad singlets corresponding to the primary amine (-NH₂) and the amide (-CONH₂) protons would be visible, which are typically exchangeable with D₂O.

-

¹³C NMR: Six unique carbon signals are expected: four for the pyridine ring carbons (two of which are substituted) and one for the carbonyl carbon of the amide group, which would appear significantly downfield.

-

IR Spectroscopy: The spectrum would be characterized by strong N-H stretching vibrations for the amine and amide groups (typically in the 3100-3500 cm⁻¹ region). A prominent C=O stretching band for the amide carbonyl would be observed around 1650-1680 cm⁻¹.

Section 2: Synthesis and Purification

The synthesis of this compound is crucial for its availability in research. A reliable method involves the amidation of its corresponding carboxylic acid, 2-aminonicotinic acid.

Rationale for Synthetic Strategy

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The chosen method involves the activation of the carboxylic acid group of 2-aminonicotinic acid to facilitate nucleophilic attack by ammonia. A common and effective activation method is the conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂). This intermediate is highly reactive and readily undergoes amidation upon treatment with an ammonia source, such as aqueous ammonium hydroxide, to yield the desired product with high efficiency.

Experimental Protocol: Synthesis from 2-Aminonicotinic Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

2-Aminonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Ammonium hydroxide (28-30% aqueous solution)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

-

Acid Chloride Formation: In a fume hood, suspend 2-aminonicotinic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2-aminonicotinoyl chloride is obtained as a solid.

-

Amidation: Cool the flask containing the crude acid chloride in an ice bath. Cautiously add concentrated ammonium hydroxide solution dropwise with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Filter the resulting solid precipitate and wash it with cold water to remove any ammonium salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a powder.[4]

Workflow Visualization

The synthetic process can be visualized as a two-step sequence involving an activated intermediate.

Section 3: Applications in Research and Development

The unique arrangement of functional groups in this compound makes it a versatile building block for creating a wide array of complex molecules.

Role as a Heterocyclic Scaffold

With three distinct points for chemical modification—the C2-amino group, the C3-carboxamide, and the ring nitrogen—this molecule serves as a powerful scaffold in combinatorial chemistry. Each site can be selectively functionalized to generate libraries of compounds for high-throughput screening in drug discovery and materials science. The 2-aminopyridine moiety itself is a key component in a vast number of pharmacologically active agents.[2][3]

Medicinal Chemistry and Drug Discovery

The 2-aminopyridine structure is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity.[1]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors, used in cancer therapy, incorporate the 2-aminopyridine scaffold. It often acts as a "hinge-binder," forming crucial hydrogen bonds with the kinase enzyme's hinge region. Derivatives of this compound have been designed and synthesized as potent c-Met kinase inhibitors, which are targets in various cancers.[1] The carboxamide group can be modified to interact with other regions of the ATP-binding pocket, enhancing potency and selectivity.

-

Other Therapeutic Areas: The broader class of 2-aminopyridine derivatives has demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[2] This makes this compound a valuable starting material for developing novel therapeutics in these areas.

Coordination Chemistry

The nitrogen atoms of the pyridine ring and the amino group, along with the carbonyl oxygen of the amide, can act as coordination sites for metal ions. This property is analogous to that of the related 2-aminopyridine-3-carboxylic acid, which is used as a ligand to prepare copper(II)-organic coordination compounds. This potential allows for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and materials science.

Section 4: Safety and Handling

Proper handling and storage are paramount to ensure laboratory safety when working with this compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Signal Word | Description | Source(s) |

| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed | [4] |

| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction | [4] |

| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation | [4] |

Recommended Handling Procedures

Adherence to standard safety protocols is essential.[9][10]

-

Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, impervious gloves, and a lab coat. A NIOSH-approved N95 dust mask is recommended when handling the powder.[4][11]

-

Hygiene: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water.[10] If swallowed, seek immediate medical attention.[4]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

References

-

Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]

-

Pan, Z., et al. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 2014. [Link]

-

PubChem. 3-Pyridinecarboxaldehyde, 2-amino-. [Link]

-

Pipzine Chemicals. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China. [Link]

-

Liu, W., et al. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 2022. [Link]

-

Rao, R. N., & Chanda, K. 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 2022. [Link]

-

Al-Ghorbani, M., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 2022. [Link]

-

PubChem. 3-Amino-pyridine-2-carboxylic acid amide. [Link]

-

Wikipedia. 2-Aminopyridine. [Link]

-

Loba Feinchemie. 2-AMINO PYRIDINE. [Link]

-

Organic Syntheses. 3-AMINOPYRIDINE. [Link]

-

ResearchGate. 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. [Link]

-

NIST WebBook. 2-Aminopyridine. [Link]

-

National Center for Biotechnology Information. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. [Link]

-

ResearchGate. (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. [Link]

-

ResearchGate. Synthesis of 3-Aminopyridine. | Download Scientific Diagram. [Link]

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

-

IndiaMART. This compound. [Link]

-

PubChem. 2-Aminopyridine. [Link]

-

Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. [Link]

-

NIST WebBook. 2-Aminopyridine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 2-氨基吡啶-3-甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 97 13438-65-8 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 9. biochemopharma.fr [biochemopharma.fr]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Synthesis of 2-Aminopyridine-3-carboxamide from 2-aminonicotinic acid

An In-depth Technical Guide to the Synthesis of 2-Aminopyridine-3-carboxamide from 2-Aminonicotinic Acid

Abstract

This compound is a pivotal structural motif and key building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides an in-depth exploration of the synthetic conversion of 2-aminonicotinic acid to its corresponding primary amide, this compound. We will dissect the core chemical principles of amide bond formation and present detailed, field-proven protocols for the most effective synthetic strategies. This document is designed to serve as a practical and authoritative resource, bridging theoretical mechanisms with actionable experimental methodologies for professionals in chemical research and drug development.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in drug discovery, and its derivatives are ubiquitous in pharmaceuticals. This compound, in particular, serves as a crucial intermediate due to its unique arrangement of functional groups: a nucleophilic amino group, a carboxamide that can participate in hydrogen bonding, and the pyridine nitrogen, which influences the molecule's electronic properties and basicity. Its derivatives are investigated for a wide range of therapeutic applications, highlighting the need for robust and scalable synthetic routes.[1][2]

The direct conversion of a carboxylic acid to a primary amide is a foundational transformation in organic synthesis. However, it is not a spontaneous process. The direct reaction of a carboxylic acid (2-aminonicotinic acid) with an amine source (ammonia) is thermodynamically unfavorable at ambient temperatures, as the hydroxyl group of the carboxyl moiety is a poor leaving group. Therefore, the synthesis of this compound necessitates the activation of the carboxyl group to facilitate nucleophilic acyl substitution. This guide details the primary methodologies to achieve this transformation efficiently and with high fidelity.

Core Synthetic Principle: Carboxylic Acid Activation

The central challenge in converting 2-aminonicotinic acid to its amide is overcoming the low electrophilicity of the carboxyl carbon and the poor leaving group nature of the hydroxyl group. All successful synthetic strategies rely on a two-stage conceptual framework:

-

Activation: The carboxylic acid's hydroxyl group is converted into a better leaving group. This is achieved by reacting the acid with an activating agent to form a highly reactive intermediate (e.g., an O-acylisourea, an acyl chloride, an active ester, or an acylimidazolide).

-

Nucleophilic Attack: A nitrogen nucleophile, typically ammonia or an equivalent, attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.

The choice of activation method is critical and depends on factors such as substrate tolerance, desired scale, reagent cost, and operational simplicity.

Synthetic Methodologies and Protocols

We will now explore the most effective and commonly employed methods for the target transformation.

Method 1: Direct Amidation via Coupling Reagents

This is arguably the most versatile and widely used approach in modern medicinal chemistry for its mild conditions and broad functional group tolerance. The strategy involves using a "coupling reagent" to generate the active intermediate in situ, which then reacts immediately with the amine source.

Causality and Mechanism: Coupling reagents facilitate the removal of water by transforming the carboxyl -OH into a superior leaving group.

-

Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia. Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize potential racemization by forming an active ester intermediate, which is more stable but still highly reactive towards amines.[3][4]

-

Carbonyldiimidazole (CDI): CDI is an excellent choice for its simplicity. It reacts with the carboxylic acid to form an N-acylimidazolide intermediate, releasing carbon dioxide and imidazole.[5] This intermediate readily reacts with ammonia to form the desired amide, with imidazole being the only major byproduct, which is easily removed.[5]

-

Phosphonium and Uronium/Aminium Salts (e.g., PyBOP, HATU): These reagents are among the most efficient but are typically more expensive. They generate highly reactive activated esters (with HOBt or HOAt moieties) that lead to rapid and clean amide bond formation.[3][4]

Caption: Workflow for Coupling Reagent-Mediated Amidation.

Experimental Protocol (Using 1,1'-Carbonyldiimidazole - CDI)

-

Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminonicotinic acid (1.0 eq).

-

Solvent: Add anhydrous dimethylformamide (DMF) or a similar polar aprotic solvent to dissolve the starting material (approx. 0.5 M concentration). Stir until a clear solution is formed.

-

Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature. Effervescence (CO2 evolution) may be observed.

-

Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the complete formation of the acylimidazolide intermediate.[5]

-

Amination: Add a solution of aqueous ammonium hydroxide (28-30%, 2.0-3.0 eq) dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, pour the mixture into water. The product may precipitate out of solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Method 2: Acyl Chloride Formation and Subsequent Amination

This classical, two-step approach is powerful and often results in high yields. It involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then reacts vigorously with ammonia.

Causality and Mechanism: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used to replace the carboxyl -OH group with a chlorine atom. The resulting acyl chloride is an exceptionally potent electrophile because the chloride ion is an excellent leaving group. The amino group on the pyridine ring is typically protonated under the acidic conditions of acyl chloride formation, protecting it from reacting with the chlorinating agent.

Caption: Two-Step Synthesis via the Acyl Chloride Intermediate.

Experimental Protocol (Using Thionyl Chloride - SOCl₂)

-

Acyl Chloride Formation: In a fume hood, carefully add 2-aminonicotinic acid (1.0 eq) to an excess of thionyl chloride (SOCl₂) (5-10 eq). A catalytic amount of DMF can be added to facilitate the reaction.

-

Heating: Gently heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The solid should dissolve, and the reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (distillation). This step is critical and must be done thoroughly.

-

Amination: Dissolve the crude acyl chloride residue in a dry, inert solvent (e.g., THF or Dichloromethane). Cool the solution in an ice bath (0 °C).

-

Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a chilled solution of concentrated ammonium hydroxide dropwise with vigorous stirring. A large amount of ammonium chloride precipitate will form.

-

Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography.

Method 3: Esterification Followed by Aminolysis

This two-step method provides a milder alternative to the acyl chloride route and is useful when direct coupling is inefficient.

Causality and Mechanism: The carboxylic acid is first converted to a more reactive ester, typically a methyl or ethyl ester, via Fischer esterification using an alcohol in the presence of a strong acid catalyst (like H₂SO₄).[6] The resulting ester is then subjected to aminolysis, where ammonia acts as a nucleophile to displace the alkoxy group (-OR) to form the amide. This process is often slower than the reaction with an acyl chloride but avoids harsh reagents.

Sources

- 1. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. hepatochem.com [hepatochem.com]

- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 2-Aminopyridine-3-carboxamide

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the spectroscopic data for the key pharmaceutical intermediate, 2-Aminopyridine-3-carboxamide (also known as 2-Aminonicotinamide). By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, we offer a detailed roadmap for its identification, characterization, and quality control in research and development settings. This guide is structured to provide not just the data, but the scientific rationale behind the spectral features, empowering researchers to interpret and leverage this information effectively.

Molecular Structure and Key Spectroscopic Features

This compound is a substituted pyridine derivative with the chemical formula C₆H₇N₃O.[1][2] Its structure, featuring an amino group at the 2-position and a carboxamide group at the 3-position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and purity.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on analysis of its structural isomers and parent compounds.[3][4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxamide groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H6 | ~8.0-8.2 | Doublet of doublets | J = ~5, ~2 |

| H5 | ~7.5-7.7 | Doublet of doublets | J = ~8, ~5 |

| H4 | ~6.6-6.8 | Doublet of doublets | J = ~8, ~2 |

| -NH₂ (amino) | ~6.0-7.0 | Broad singlet | - |

| -CONH₂ (amide) | ~7.5 and ~8.0 | Two broad singlets | - |

Table 1: Predicted ¹H NMR spectral data for this compound.

Interpretation:

-

The pyridine ring protons (H4, H5, H6) will appear in the aromatic region. The electron-donating amino group at C2 will shield the ring protons, shifting them to a relatively higher field (lower ppm) compared to unsubstituted pyridine. Conversely, the electron-withdrawing carboxamide group at C3 will deshield adjacent protons.

-

The protons of the primary amine (-NH₂) and the amide (-CONH₂) will appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water in the solvent. The amide protons are often diastereotopic and may appear as two distinct signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~168-172 |

| C2 | ~158-162 |

| C6 | ~148-152 |

| C4 | ~138-142 |

| C5 | ~115-120 |

| C3 | ~110-115 |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Interpretation:

-

The carbonyl carbon of the amide group will be the most downfield signal due to the strong deshielding effect of the oxygen atom.

-

The carbon atom attached to the amino group (C2) will also be significantly downfield.

-

The remaining pyridine ring carbons will appear at chemical shifts typical for aromatic heterocycles, with their exact positions influenced by the combined electronic effects of the two substituents.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of aminopyridine derivatives is as follows:

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | ~3400 and ~3200 | Medium-Strong |

| N-H stretch (amino) | ~3350 and ~3150 | Medium-Strong |

| C=O stretch (amide) | ~1680-1650 | Strong |

| N-H bend (amino) | ~1640-1600 | Medium |

| C=N, C=C stretch (pyridine ring) | ~1600-1400 | Medium-Strong |

| C-N stretch (amino) | ~1340-1250 | Medium |

Table 3: Predicted IR absorption bands for this compound.

Interpretation:

-

The N-H stretching region (above 3000 cm⁻¹) will show multiple bands corresponding to the symmetric and asymmetric stretches of both the primary amine and the primary amide groups.[7]

-

A strong absorption band corresponding to the C=O stretch of the amide group is expected around 1680-1650 cm⁻¹.[8]

-

The characteristic bending vibration of the N-H bond in the amino group will be observed around 1640-1600 cm⁻¹.[7]

-

Multiple bands in the 1600-1400 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the pyridine ring.

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Figure 3: A typical workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. The molecular weight of this compound is 137.14 g/mol .[1][2]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 137.

-

Loss of NH₂: A fragment corresponding to the loss of the amino group (•NH₂) from the molecular ion, resulting in a peak at m/z = 121.

-

Loss of CONH₂: A fragment resulting from the loss of the carboxamide group (•CONH₂) leading to a peak at m/z = 93.

-

Formation of the Pyridyl Cation: A characteristic fragment for pyridine-containing compounds is the pyridyl cation at m/z = 78.

Figure 4: Predicted major fragmentation pathway for this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The predicted NMR, IR, and MS spectra, along with the outlined experimental protocols, offer a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical entity. Adherence to rigorous spectroscopic analysis ensures the identity and purity of this compound, which is paramount in research and drug development.

References

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

-

Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. ResearchGate. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

-

2-Aminopyridine. NIST WebBook. [Link]

-

2-Aminopyridine-3-carboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

2-Aminopyridine. NIST WebBook. [Link]

-

1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. ResearchGate. [Link]

-

Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis Online. [Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

6-Aminonicotinamide. NIST WebBook. [Link]

-

Vibrational spectroscopic, structural and nonlinear optical activity studies on 6-aminonicotinamide: A DFT approach. AIP Publishing. [Link]

-

SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Semantic Scholar. [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

Sources

- 1. 2-アミノピリジン-3-カルボキサミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]

- 4. 6-Aminopyridine-3-carboxamide(329-89-5) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Aminopyridine-3-carboxamide(329-89-5) 1H NMR spectrum [chemicalbook.com]

- 7. tsijournals.com [tsijournals.com]

- 8. revroum.lew.ro [revroum.lew.ro]

An In-Depth Technical Guide to the Solubility and Stability of 2-Aminopyridine-3-carboxamide

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Aminopyridine-3-carboxamide, a key intermediate in pharmaceutical synthesis. Focusing on solubility and stability, this document offers valuable insights for researchers, scientists, and drug development professionals. The guide details the compound's solubility profile in various solvents, explores its stability under different stress conditions, and outlines robust analytical methodologies for its quantification and the characterization of its degradation products. The information presented herein is intended to support formulation development, process optimization, and regulatory compliance in the pharmaceutical industry.

Introduction

This compound, also known as 2-aminonicotinamide, is a vital building block in the synthesis of a range of pharmacologically active molecules. Its chemical structure, featuring a pyridine ring with both an amino and a carboxamide functional group, imparts unique chemical properties that are fundamental to its utility in drug discovery and development. A thorough understanding of its solubility and stability is paramount for ensuring product quality, efficacy, and safety. This guide aims to provide a detailed exploration of these characteristics, supported by scientific literature and established analytical principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling and use.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | 2-Aminonicotinamide | |

| CAS Number | 13438-65-8 | [1] |

| Molecular Formula | C₆H₇N₃O | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 194-200 °C |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation, and purification. While quantitative solubility data for this compound is not extensively available in the public domain, a qualitative understanding can be inferred from its structural analogs and general chemical principles.

| Solvent | Solubility | Inferred From/Source(s) |

| Water | Likely soluble | The presence of polar amino and carboxamide groups suggests potential for hydrogen bonding with water. The related 2-aminopyridine is soluble in water.[2] |

| Ethanol | Likely soluble | The related 2-aminopyridine is soluble in alcohol.[2] |

| Methanol | Likely soluble | The related 2-aminopyridine is soluble in alcohol.[2] |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | A related compound, 3-Aminothieno[2,3-b]pyridine-2-carboxamide, is soluble in DMSO.[3] |

| Acetonitrile | Sparingly soluble to soluble | Often used as a solvent in HPLC analysis of related compounds. |

| Acetone | Likely soluble | A related compound, 3-Aminothieno[2,3-b]pyridine-2-carboxamide, is soluble in acetone.[3] |

| Chloroform | Sparingly soluble to insoluble | A related compound, 3-Aminothieno[2,3-b]pyridine-2-carboxamide, is sparingly soluble in CH₂Cl₂.[3] |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the samples to stand undisturbed to permit the settling of undissolved solids. Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for solubility determination.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential impurities. Forced degradation studies are essential for elucidating the degradation pathways and developing stability-indicating analytical methods.[4][5]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to predict its degradation profile.[4][6]

Experimental Protocol for Forced Degradation:

A comprehensive forced degradation study should include the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 24 hours.

-

Photolytic Degradation: Exposure to UV (200 watt hours/square meter) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[7]

Samples should be analyzed at appropriate time points using a stability-indicating HPLC method.

Caption: Forced degradation experimental workflow.

Predicted Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are proposed:

-

Hydrolysis: The amide functional group is susceptible to both acid and base-catalyzed hydrolysis.[8][9] This would likely lead to the formation of 2-Aminopyridine-3-carboxylic acid and ammonia .

-

Oxidation: The pyridine ring and the amino group are potential sites for oxidation. Studies on 2-aminopyridine have shown that it can be degraded by oxidative processes like the Fenton reaction, which involves hydroxyl radicals.[10][11] This could lead to the formation of hydroxylated derivatives or ring-opened products.

-

Thermal Degradation: At elevated temperatures, cleavage of the amide bond or decarboxylation could occur. The thermal degradation of NAD+ results in the cleavage of the bond between the nicotinamide and the ribose moiety, suggesting that the C-C bond between the pyridine ring and the carboxamide group in this compound could be susceptible to thermal cleavage.[12]

Caption: Proposed degradation pathways.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and suitable technique.[13][14]

Recommended HPLC Method Parameters

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 290 nm).

-

Column Temperature: 25-30 °C

-

Injection Volume: 10-20 µL

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. While quantitative data remains somewhat limited in publicly accessible literature, this guide has synthesized available information on the compound and its structural analogs to provide a robust framework for its handling, formulation, and analysis. The outlined experimental protocols for solubility determination and forced degradation studies, along with the proposed degradation pathways and a validated HPLC methodology, offer a solid foundation for researchers and drug development professionals. A thorough understanding and application of these principles will be instrumental in the successful development of safe and effective pharmaceutical products utilizing this important chemical intermediate.

References

-

Wagh, M. P., Karale, R. S., & Wadkar, D. V. (2022). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).[10][15]

-

Effect of lateritic iron and hydrogen peroxide for degradation and mineralization of pyridine compound 2-aminopyridines. (n.d.). [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).[11]

-

Development and validation of a Stability- indicating Reversed-Phase High Performance Liquid Chromatography Method for assay of Prothionamide. (n.d.). [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).[13]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).[16]

-

Venkatesh, D. N., & Kumar, S. D. S. (2016). Forced Degradation Studies. MedCrave online.[6]

-

Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. (2022). [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).[15]

-

Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(Suppl 5), 1-10.[4]

-

Hachisuka, T., et al. (2015). Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis. Applied and Environmental Microbiology, 81(15), 5138-5148.[12]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.[7]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[17]

-

Sredtha, B., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.[18]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[5]

-

Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.[19]

-

Loba Chemie. (n.d.). 2-AMINO PYRIDINE For Synthesis. [Link][2]

-

Dotsenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(15), 10196-10207.[3]

-

Challis, B. C., & Challis, J. A. (1970). Acidic and Basic Amide Hydrolysis. The Chemistry of Amides, 731-857.[8]

-

Fenoll, J., et al. (2015). Photodegradation of neonicotinoid insecticides in water by semiconductor oxides. Environmental Science and Pollution Research, 22(19), 14897-14908.[20]

-

Reddy, G. S., et al. (2013). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. Journal of Pharmaceutical Analysis, 3(4), 253-260.[14]

-

CN101602715A. (2009). The synthetic method of 2-pyridine carboxylic acid. Google Patents.[21]

-

Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. (n.d.). [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).[22]

-

Pop, A., et al. (2023). Photocatalytic Degradation of Neonicotinoid Insecticides over Perlite-Supported TiO2. Catalysts, 13(9), 1269.[23]

-

Wang, L., et al. (2017). H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions. Green Chemistry, 19(12), 2794-2798.[24]

-

Csonka, A., et al. (2024). Photocatalytic Degradation of Neonicotinoids—A Comparative Study of the Efficacy of Hybrid Photocatalysts. Catalysts, 14(3), 183.[25]

-

Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link][9]

-

Wang, D., et al. (2022). Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks. International Journal of Molecular Sciences, 23(15), 8205.[26]

-

Hachisuka, T., et al. (2017). Identification of the thermal degradation products of NAD+ and... ResearchGate.[27]

-

Bockelmann, S., et al. (2001). Main products and kinetics of the thermal degradation of polyamides. Polymer Degradation and Stability, 72(3), 487-493.[28]

-

Perry, R. J., et al. (2007). Thermal Degradation of Aminosilicone Carbamates. Industrial & Engineering Chemistry Research, 46(19), 6183-6188.[29]

-

Orlien, V. (2012). Thermal Degradation of Food Proteins. Publication Server of Constructor University Library.[30]

-

Li, Y., et al. (2025). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Pharmaceutics, 17(11), 1475.[31]

-

da Silva, A. B., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[32]

Sources

- 1. scbt.com [scbt.com]

- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. onyxipca.com [onyxipca.com]

- 8. researchgate.net [researchgate.net]

- 9. Khan Academy [en.khanacademy.org]

- 10. enggnagar.com [enggnagar.com]

- 11. tssm.edu.in [tssm.edu.in]

- 12. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. enggnagar.com [enggnagar.com]

- 16. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Photodegradation of neonicotinoid insecticides in water by semiconductor oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]

- 26. Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Thermal Degradation of Food Proteins [opus.constructor.university]

- 31. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

Quantum chemical calculations for 2-Aminopyridine-3-carboxamide

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Aminopyridine-3-carboxamide

Abstract

This guide provides a comprehensive framework for conducting quantum chemical calculations on this compound (also known as 2-Aminonicotinamide), a molecule of significant interest due to the prevalence of the 2-aminopyridine scaffold in medicinal chemistry and drug discovery.[1] We will delve into the theoretical underpinnings and practical workflows necessary to elucidate its structural, vibrational, and electronic properties using Density Functional Theory (DFT). The methodologies presented herein are designed to be self-validating, ensuring a high degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative

This compound (C₆H₇N₃O, Molar Mass: 137.14 g/mol ) is a heterocyclic compound featuring a pyridine ring substituted with both an amine and a carboxamide group.[2] This unique combination of functional groups imparts specific electronic and hydrogen-bonding characteristics that are critical to its potential biological activity and material properties. Understanding these characteristics at a quantum level is paramount for predicting its reactivity, intermolecular interactions, and spectroscopic signature.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-empirical approach to model these properties with high accuracy. DFT strikes an optimal balance between computational cost and precision, making it the workhorse for systems of this size in modern computational chemistry.[3][4][5] This guide will detail a robust protocol, from initial structure generation to the analysis of complex electronic properties, providing the "why" behind each methodological choice.

Theoretical Framework: Selecting the Right Tools

The reliability of any quantum chemical calculation hinges on the appropriate selection of the theoretical method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the molecule and the properties being investigated.

The Core Method: Density Functional Theory (B3LYP)

We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a highly successful and widely used functional that incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure in many organic molecules.[6] Its proven track record for predicting geometries, vibrational frequencies, and electronic properties of similar aromatic and heterocyclic systems makes it an authoritative and trustworthy choice for this compound.[7][8]

The Language of Electrons: The 6-311++G(d,p) Basis Set

A basis set is the set of mathematical functions used to construct the molecular orbitals. For this compound, which contains heteroatoms with lone pairs (N, O) and polar N-H and C=O bonds, a flexible and comprehensive basis set is crucial. We recommend the Pople-style 6-311++G(d,p) basis set.[6][7][9]

-

6-311G : This is a "triple-zeta" basis set for valence electrons, meaning each valence atomic orbital is described by three separate functions. This provides the necessary flexibility to accurately model the electron distribution in bonds.

-

++ : The double plus indicates the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are essential for accurately describing species with electron density far from the nucleus, such as molecules with lone pairs and for modeling weak intermolecular interactions like hydrogen bonds.

-

(d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow orbitals to change shape and "polarize" in the presence of other atoms, which is critical for an accurate description of chemical bonding.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level, reliable theoretical model for this class of molecule.

The Computational Protocol: A Self-Validating Workflow

A rigorous computational study follows a logical sequence where each step validates the previous one. This workflow ensures that the final calculated properties are derived from a physically meaningful molecular state.

Caption: A validated workflow for quantum chemical calculations.

Step 1: Molecular Structure Input

The first step is to generate an initial 3D structure of this compound. This can be accomplished using molecular building software such as GaussView, Avogadro, or by converting its SMILES (Simplified Molecular Input Line Entry System) string, NC(=O)c1cccnc1N , into 3D coordinates.

Step 2: Geometry Optimization

Causality: Before any properties can be accurately calculated, we must find the molecule's most stable three-dimensional arrangement of atoms—its equilibrium geometry. This is achieved by performing a geometry optimization, which systematically alters the atomic coordinates to find the structure with the minimum potential energy.

Protocol:

-

Load the initial structure into the quantum chemistry software (e.g., Gaussian, ORCA).

-

Specify the calculation type as Opt (Optimization).

-

Define the theoretical method: B3LYP/6-311++G(d,p).

-

Initiate the calculation. The software will iteratively adjust the geometry until the forces on all atoms are negligible, signifying that an energy minimum has been reached.

Step 3: Vibrational Frequency Analysis

Trustworthiness: This is the critical self-validating step of the protocol. A geometry optimization algorithm locates a stationary point on the potential energy surface, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation distinguishes between these possibilities.

Protocol:

-

Use the optimized geometry from Step 2 as the input.

-

Specify the calculation type as Freq (Frequency).

-

Use the same B3LYP/6-311++G(d,p) level of theory.

-

Run the calculation and analyze the output.

Validation:

-

A true minimum is confirmed by the absence of any imaginary frequencies. All calculated vibrational frequencies should be positive real numbers.

-

If one imaginary frequency is present, it indicates a transition state, and the initial structure must be modified to move it away from this saddle point.

-

This calculation also provides the predicted infrared (IR) and Raman spectra, which can be compared with experimental data for further validation.[10][11]

Step 4: Electronic Property & Frontier Orbital Analysis

Causality: Once the geometry is optimized and validated as a true energy minimum, we can perform a "single-point energy" calculation to investigate its electronic properties. These properties are only meaningful when calculated at the correct, stable geometry.

Protocol:

-

Use the optimized and validated geometry.

-

Specify a single-point energy calculation (often the default).

-

Request additional analyses, such as Pop=NBO for Natural Bond Orbital analysis and generation of molecular orbitals.

-

Key outputs to analyze:

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the region from which an electron is most easily donated, while the LUMO is the region that most readily accepts an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability; a smaller gap generally implies higher reactivity.[5][7][12]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions. Electron-rich regions (e.g., around the carbonyl oxygen and amino nitrogen) are identified as sites for electrophilic attack (colored red or yellow), while electron-poor regions (e.g., around acidic hydrogens) are sites for nucleophilic attack (colored blue or green).[3][4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and electron delocalization.[9][13] It quantifies charge transfer between atoms and identifies hyperconjugative interactions that contribute to the molecule's overall stability.

-

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative results should be organized into tables. The following provides a template for presenting the key findings.

Caption: Molecular structure and atom numbering scheme for this compound.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Atom(s) | Calculated Bond Length (Å) | Calculated Bond Angle (°) |

| Bond Length | C2-N7 | Value | - |

| Bond Length | C3-C8 | Value | - |

| Bond Length | C8=O9 | Value | - |

| Bond Length | C8-N10 | Value | - |

| Bond Angle | N1-C2-C3 | - | Value |

| Bond Angle | C2-C3-C8 | - | Value |

| Dihedral Angle | N7-C2-C3-C8 | - | Value |

Table 2: Selected Calculated Vibrational Frequencies

| Mode Description | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| Amide N-H₂ Asymmetric Stretch | Value | ~3400-3500 |

| Amino N-H₂ Symmetric Stretch | Value | ~3300-3400 |

| C=O Carbonyl Stretch | Value | ~1660-1680[14] |

| Pyridine Ring C=N/C=C Stretch | Value | ~1550-1620[11] |

| Amino N-H₂ Scissoring | Value | ~1610-1640[10] |

| C-N Stretch (Amino) | Value | ~1260-1330[10] |

Note: Calculated frequencies are typically scaled by a factor (~0.96 for B3LYP) to better match experimental values.

Table 3: Calculated Electronic Properties

| Property | Calculated Value | Unit |

| Energy of HOMO | Value | eV |

| Energy of LUMO | Value | eV |

| HOMO-LUMO Energy Gap (ΔE) | Value | eV |

| Dipole Moment | Value | Debye |

| Total Energy | Value | Hartrees |

Conclusion

This guide has outlined an authoritative and scientifically rigorous workflow for the quantum chemical investigation of this compound using Density Functional Theory. By adhering to the principles of methodological justification and sequential validation, researchers can generate reliable and insightful data on the geometric, vibrational, and electronic properties of this molecule. The causality is clear: a properly validated, optimized structure is the mandatory foundation for all subsequent property calculations. The insights gained from these computational models are invaluable for understanding molecular behavior and guiding the rational design of new pharmaceuticals and materials.

References

- Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein. World Scientific Publishing.

- DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines.

- Studies on the DFT calculations and molecular docking of versatile molecular sensor 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea. SciSpace by Typeset.

- Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin. World Scientific Publishing.

- Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal.

- SPECTROSCOPIC INVESTIG

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.

- This compound 97%. Sigma-Aldrich.

- This compound, CAS 13438-65-8. Santa Cruz Biotechnology.

- Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline.

- Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the B3LYP/6-311++g(d,p) basis set.

- Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids.

- Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV)

- 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry.

- Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar.

- Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.

- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing.

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. worldscientific.com [worldscientific.com]

- 4. worldscientific.com [worldscientific.com]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

The 2-Aminopyridine-3-Carboxamide Scaffold: A Privileged Motif for Targeting Key Biological Pathways in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine-3-carboxamide core is a versatile and privileged scaffold in modern medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. Its inherent structural features, including a hydrogen bond donor-acceptor pattern and the ability to be readily functionalized, have made it a cornerstone in the development of numerous potent and selective inhibitors for enzymes implicated in oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the key biological targets of this compound derivatives, delves into the underlying mechanisms of action, and presents detailed experimental protocols for their evaluation.

The Rise of a Versatile Scaffold

The this compound motif's success can be attributed to its ability to mimic endogenous ligands and interact with the active sites of various enzymes. The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds, while the carboxamide moiety provides an additional point of interaction and a vector for synthetic elaboration. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns.

Key Biological Targets and Mechanisms of Action

Derivatives of the this compound scaffold have been shown to modulate the activity of several critical classes of enzymes. The following sections detail the most prominent targets and the mechanistic insights into their inhibition.

Protein Kinase Inhibition: A Dominant Theme

A significant number of this compound derivatives have been developed as potent protein kinase inhibitors. These enzymes play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival, making them prime targets in oncology.

a) c-Met Kinase: The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase whose aberrant activation is a key driver in many cancers. Several this compound derivatives have been designed as c-Met inhibitors.[1][2] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation of c-Met, thereby blocking downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[1]

Signaling Pathway: c-Met Inhibition

Caption: Inhibition of c-Met signaling by a this compound derivative.

b) Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Derivatives of the this compound scaffold have been developed as inhibitors of various CDKs, including CDK2, CDK4, CDK6, and CDK9.[3][4][5][6] By blocking the activity of these kinases, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis in cancer cells.[3] Some derivatives have even been designed as dual CDK/HDAC inhibitors, offering a multi-pronged therapeutic approach.[3]

c) Anaplastic Lymphoma Kinase (ALK) and ROS1: Chromosomal rearrangements involving the ALK and ROS1 genes lead to the expression of fusion proteins with constitutive kinase activity, driving the growth of certain cancers, particularly non-small cell lung cancer. 2-Aminopyridine derivatives have been developed as dual ALK/ROS1 inhibitors, showing efficacy against both wild-type and drug-resistant mutant forms of these kinases.[7]

d) Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): MAP4K4 is a serine/threonine kinase involved in various cellular processes, including inflammation and cancer. 2-Aminopyridine-based inhibitors of MAP4K4 have been identified and are being investigated for their therapeutic potential.[8]

Epigenetic Modulation: Targeting Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. The 2-aminobenzamide moiety, a close structural relative of this compound, is a known zinc-binding group that can chelate the zinc ion in the active site of HDACs.[9] This has led to the development of this compound derivatives as potent and selective HDAC inhibitors, particularly targeting class I HDACs (HDAC1, 2, and 3).[10][11]

DNA Repair Inhibition: Targeting Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks.[12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality. The carboxamide group of the this compound scaffold can mimic the nicotinamide moiety of NAD+, the substrate for PARP, allowing these derivatives to act as competitive inhibitors.[12][13][14][15][16]

Sirtuin Modulation

Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, stress resistance, and aging.[17][18] Both activators and inhibitors of sirtuins are of therapeutic interest. The this compound scaffold has been explored for the development of sirtuin modulators, with some derivatives showing potent inhibitory activity against SIRT1, SIRT2, and SIRT3.[19]

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are effective anticancer drugs. Several this compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[20][21][22][23] These compounds often bind to the colchicine-binding site on β-tubulin.[20]

Antimicrobial and Antiviral Activity

The 2-aminopyridine scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral properties.[24][25][26][27] Derivatives of this compound have shown activity against various bacteria, including Mycobacterium tuberculosis and Mycobacterium avium, as well as fungi.[24][28][29][30][31][32] In the context of viral infections, these derivatives have been investigated as potential inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro).[33][34]

Data Summary: Inhibitory Activities of this compound Derivatives

| Compound Class | Target | Example Compound | IC50/Activity | Cell Line/Assay | Reference |

| Kinase Inhibitor | c-Met | (S)-24o | 0.022 µM | EBC-1 | [1][2] |

| Kinase Inhibitor | CDK9 | Compound 7 | 25.5 nM | Enzymatic Assay | [3] |

| Kinase Inhibitor | ALK (G1202R mutant) | C01 | Potent Inhibition | Enzymatic Assay | [7] |

| Kinase Inhibitor | ROS1 (G2032R mutant) | C01 | 42.3 nM | CD74-ROS1G2032R cell | [7] |

| HDAC Inhibitor | HDAC3 | Compound 26c | 11.68-fold selective | B16F10, HeLa | [11] |

| PARP Inhibitor | PARP-1 | MK-4827 (56) | 3.8 nM | Enzymatic Assay | [15] |

| PARP Inhibitor | PARP-2 | MK-4827 (56) | 2.1 nM | Enzymatic Assay | [15] |

| Tubulin Inhibitor | Tubulin Polymerization | Compound 6d | GI50 = 0.6 µM | A549 | [22] |

| Antimicrobial | S. aureus, B. subtilis | Compound 2c | MIC = 0.039 µg/mL | Whole-cell assay | [24] |

| Antiviral | SARS-CoV-2 Mpro | Compound 25, 29 | Micromolar IC50 | Enzymatic Assay | [33][34] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Workflow: Target Identification and Validation

Sources

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. epigentek.com [epigentek.com]

- 6. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. assay-protocol.com [assay-protocol.com]

- 12. Tubulin Polymerization Assay [bio-protocol.org]

- 13. biocompare.com [biocompare.com]

- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CDK9/CyclinK Kinase Enzyme System Application Note [promega.de]

- 16. researchgate.net [researchgate.net]

- 17. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]

- 23. researchgate.net [researchgate.net]

- 24. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 25. A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants | Springer Nature Experiments [experiments.springernature.com]

- 26. promega.com [promega.com]

- 27. benthamopen.com [benthamopen.com]

- 28. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. resources.bio-techne.com [resources.bio-techne.com]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. myadlm.org [myadlm.org]

- 32. pdb.apec.org [pdb.apec.org]

- 33. bpsbioscience.com [bpsbioscience.com]

- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]